REACTION_CXSMILES
|
O[C:2]12[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7][CH:6]1[CH:5]=[N:4][NH:3]2.CO.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C([O-])(O)=O.[Na+]>ClCCl>[NH:3]1[C:2]2[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7][C:6]=2[CH:5]=[N:4]1 |f:2.3,4.5|
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Name
|
|
Quantity
|
47 kg
|
Type
|
reactant
|
Smiles
|
OC12NN=CC1CN(C2)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.7 kg
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Type
|
reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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669 kg
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Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
91 kg
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Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred at room temperature for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The layers were then separated
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Type
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EXTRACTION
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Details
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the aqueous extracted with dichloromethane (312 kg)
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Type
|
WASH
|
Details
|
The combined organics were washed with 5% brine (190 kg
|
Type
|
ADDITION
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Details
|
483 kg), treated with activated carbon (2.7 kg)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The resulting organics were dried with Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
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Details
|
concentrated to 71-118 L
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Type
|
ADDITION
|
Details
|
n-Heptane was then added (238 kg)
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Type
|
CONCENTRATION
|
Details
|
the batch further concentrated to 188-235 L
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 10-20° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the cake washed with n-heptane
|
Type
|
CUSTOM
|
Details
|
The solids were dried under vacuum at 40-50° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=C1CN(C2)C(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |